molecular formula C8H6BrNOS B8119740 1-Bromo-2-methoxy-4-thiocyanatobenzene

1-Bromo-2-methoxy-4-thiocyanatobenzene

Cat. No.: B8119740
M. Wt: 244.11 g/mol
InChI Key: WSSYWEFPWGYQIV-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a thiocyanate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-4-thiocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of anisole with N,N-dibromo(2,5-dimethyl)-benzenesulphonamide in the presence of potassium thiocyanate (KSCN) in glacial acetic acid. The reaction mixture is stirred at room temperature for 30 minutes, followed by heating at 35°C for an hour .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors can enhance the efficiency and yield of the desired product .

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-4-thiocyanatobenzene exerts its effects involves its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and thiocyanate groups can engage in various chemical interactions. These functional groups allow the compound to interact with molecular targets and pathways, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

1-Bromo-2-methoxy-4-thiocyanatobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSYWEFPWGYQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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